molecular formula C15H14Cl2N2O B2562437 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide CAS No. 1797910-79-2

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B2562437
CAS No.: 1797910-79-2
M. Wt: 309.19
InChI Key: VBIICLHCTBGREM-UHFFFAOYSA-N
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Description

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide ( 1797910-79-2) is a chlorinated acetamide derivative of interest in advanced chemical and pharmaceutical research . This compound, with a molecular formula of C15H14Cl2N2O and a molecular weight of 309.19, is characterized by its high purity and is typically stored under refrigerated conditions . As part of the broader class of N-substituted chloroacetamides, this and related structures are frequently investigated for their potential biological activities. Research on analogous compounds indicates that chloroacetamides can exhibit antimicrobial properties, particularly against Gram-positive bacteria, with their efficacy often influenced by the lipophilicity imparted by halogenated phenyl rings, which facilitates passage through cell membranes . This makes it a valuable compound for researchers exploring Structure-Activity Relationships (SAR), particularly in the synthesis of new antimicrobial agents or as a potential synthetic intermediate in the development of more complex bioactive molecules . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-8-6-11(12(17)7-13(8)18)14(15(19)20)9-2-4-10(16)5-3-9/h2-7,14H,18H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIICLHCTBGREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)C(C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-amino-2-chloro-5-methylbenzoic acid with 4-chlorobenzylamine under specific conditions. The reaction may require the use of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of this compound in anticancer therapies. It has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, derivatives of this compound have shown promising results against HepG2 liver cancer cells, suggesting that modifications to the structure can enhance antitumor effects .
    • Molecular docking studies indicate that this compound can bind effectively to specific protein targets involved in cancer progression, which supports its role as a lead compound in drug design .
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial effects, particularly against resistant strains of bacteria. Its ability to inhibit bacterial growth makes it a candidate for further development as an antibiotic agent .
  • Anti-inflammatory Effects :
    • There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide typically involves multi-step reactions starting from simpler aromatic compounds. A notable method includes a one-pot synthesis approach that streamlines the process while maintaining high yields .

Synthesis MethodKey StepsYield
One-pot synthesisCondensation and reductionHigh

Case Studies

  • Case Study on Anticancer Efficacy :
    • In a systematic study published in MDPI, various derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines including HepG2 and MCF-7. The results indicated that specific modifications to the compound significantly enhanced its cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Activity Assessment :
    • A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive bacteria, with results suggesting potential applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The amino and chloro groups in the compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Pyridine-Containing Acetamides

Example :

  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ).
  • 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3, ).

Key Differences :

  • Structure: Incorporation of pyridine or thienopyridine rings instead of dual chlorophenyl groups.
  • Activity: Exhibits higher insecticidal activity against cowpea aphids (Aphis craccivora) compared to acetamiprid, a neonicotinoid insecticide .
  • Mechanism: Pyridine moieties enhance binding to insect nicotinic acetylcholine receptors, whereas the target compound’s anthelmintic action relies on ionophoric disruption .

Table 1 : Select Properties of Pyridine-Based vs. Target Acetamide

Property Target Compound Compound 2
Molecular Weight 291.18 ~500 (estimated)
LogP 4.12 Higher (lipophilic)
Primary Application Anthelmintic Insecticidal
Bioactivity (EC₅₀) N/A <1 ppm vs. aphids

Example :

  • WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide .
  • Compound 602: 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide .

Key Differences :

  • Structure: Phenoxyacetamide backbone with triazole or pyridyl substituents.
  • Activity : Acts as plant growth regulators by mimicking auxin signaling, unlike the target compound’s antiparasitic role .
  • Solubility : Higher aqueous solubility due to polar triazole/pyridyl groups, enhancing foliar absorption in plants.

Thiazolidinone and Triazole Derivatives

Examples :

  • 2-(4-chloro-2-methylanilino)-4-oxo-thiazolidin-5-yl-acetamide ().
  • 2-((4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide ().

Key Differences :

  • Structure: Incorporation of thiazolidinone or triazole heterocycles.
  • Synthesis : Requires multi-step heterocyclic ring formation, contrasting with the target compound’s simpler synthesis as a Closantel impurity .

Isoindolinyl and Sulfamoyl Acetamides

Examples :

  • 2-(4-chlorophenyl)-N-(isoindolin-5-yl)acetamide HCl ().
  • 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide ().

Key Differences :

  • Structure : Isoindoline or sulfamoyl groups enhance interaction with histone deacetylases (HDACs) or enzyme active sites .
  • Application : HDAC inhibitors for cancer therapy , differing from the target’s antiparasitic use .
  • Synthesis : Utilizes HATU-mediated coupling reactions, which are more complex than the target’s synthetic pathway .

Structural-Activity Relationship (SAR) Insights

  • Chlorophenyl Groups : Present in both the target and pyridine-based compounds, these groups enhance lipophilicity and target binding via hydrophobic interactions .
  • Amino and Methyl Substituents: In the target compound, the 4-amino-2-chloro-5-methylphenyl group likely improves metabolic stability compared to non-methylated analogs .
  • Heterocyclic Moieties: Pyridine, triazole, or thiazolidinone rings diversify biological activity by enabling interactions with receptors beyond ion channels (e.g., enzymes, plant hormones) .

Biological Activity

The compound 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide , also known by its CAS number 61437-85-2, is a synthetic organic compound with notable biological activities. This article focuses on its biological activity, including antibacterial and antifungal properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12Cl2N2\text{C}_{15}\text{H}_{12}\text{Cl}_{2}\text{N}_{2}

Physical Properties

PropertyValue
Molecular Weight299.18 g/mol
Melting Point150.5 °C
Boiling PointEstimated at 444.03 °C

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing similar structural motifs demonstrate activity against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to inhibit bacterial cell wall synthesis or interfere with protein synthesis.
  • Minimum Inhibitory Concentration (MIC) : In a study evaluating related compounds, MIC values ranged from 0.0048mg mL0.0048\,\text{mg mL} against E. coli to 0.039mg mL0.039\,\text{mg mL} against C. albicans, indicating potent activity .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida species. The antifungal activity is typically measured through zone of inhibition assays or MIC determinations.

  • Research Findings : A study reported that certain derivatives exhibited MIC values ranging from 16.69μM16.69\,\mu M to 78.23μM78.23\,\mu M against C. albicans .

Case Studies

  • Study on Structural Activity Relationship (SAR) : An investigation into various alkaloid derivatives revealed that modifications on the phenyl rings significantly impacted their antibacterial and antifungal activities. For example, the introduction of electron-withdrawing groups enhanced the activity against both bacterial and fungal strains .
  • Clinical Implications : The potential use of these compounds in treating infections caused by resistant bacterial strains has been highlighted in recent literature, emphasizing the need for further clinical studies to validate their efficacy in therapeutic settings.

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